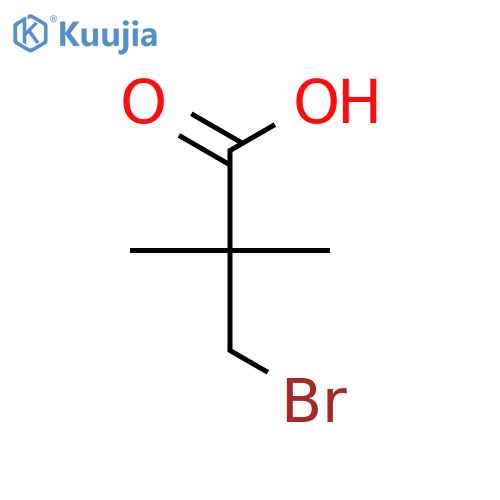Cas no 2843-17-6 (Bromopivalic Acid)

Bromopivalic Acid structure
商品名:Bromopivalic Acid
Bromopivalic Acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,3-bromo-2,2-dimethyl-
- 3-bromo-2,2-dimethylpropanoic acid
- 3-BROMO-2,2-DIMETHYLPROPIONIC ACID
- 3-bromo-2,2-dimethylpropioic acid
- 3-bromo-2,2-dimethyl-propionic acid
- A-Bromopivalic acid
- bromo-pivalic acid
- Brom-pivalinsaeure
- NSC115937
- 2843-17-6
- J-017067
- NSC-115937
- 3-BROMO-2,2-DIMETHYLPROPIONICACID
- SY139625
- beta-Bromopivalic acid
- 3-bromo-2, 2-dimethylpropanoic acid
- NSC 115937
- FT-0714587
- AQ-917/42754027
- SCHEMBL314782
- BS-12967
- CS-0308255
- MFCD00055490
- AKOS006343702
- EN300-112728
- bromopivalic acid
- FYHBVTYDATZUEE-UHFFFAOYSA-N
- Propanoic acid, 3-bromo-2,2-dimethyl-
- DTXSID50297428
- AC8762
- DB-017491
- Bromopivalic Acid
-
- MDL: MFCD00055490
- インチ: InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)
- InChIKey: FYHBVTYDATZUEE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CBr)C(=O)O
計算された属性
- せいみつぶんしりょう: 179.97900
- どういたいしつりょう: 179.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 98.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- ゆうかいてん: 48-50 °C
- PSA: 37.30000
- LogP: 1.49210
Bromopivalic Acid セキュリティ情報
- 危険物輸送番号:UN 2923 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:

- リスク用語:R34
Bromopivalic Acid 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Bromopivalic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B701740-100mg |
Bromopivalic Acid |
2843-17-6 | 100mg |
$ 87.00 | 2023-04-18 | ||
| Enamine | EN300-112728-2.5g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 2.5g |
$231.0 | 2023-10-26 | |
| Enamine | EN300-112728-5.0g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 5.0g |
$391.0 | 2023-07-10 | |
| Apollo Scientific | OR938856-500mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 500mg |
£285.00 | 2025-02-20 | |
| Apollo Scientific | OR938856-250mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 250mg |
£155.00 | 2025-02-20 | |
| TRC | B701740-500mg |
Bromopivalic Acid |
2843-17-6 | 500mg |
$ 265.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | K76430-25g |
3-BROMO-2,2-DIMETHYLPROPIONICACID |
2843-17-6 | 95% | 25g |
$785 | 2024-05-25 | |
| Fluorochem | 094021-250mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 250mg |
£72.00 | 2022-03-01 | |
| Enamine | EN300-112728-0.25g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 0.25g |
$67.0 | 2023-10-26 | |
| Oakwood | 094021-250mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 90% | 250mg |
$82.00 | 2024-07-19 |
Bromopivalic Acid 関連文献
-
1. Regioselective formation of amidocarboxy-substituted free radicalsChristopher J. Easton,Michael P. Hay,Stephen G. Love J. Chem. Soc. Perkin Trans. 1 1988 265
-
2. Cyclisation of ω-(isocyanatocarbonyl)alkyl radicals: acyclic precursors of imidyl radicalsParveen Kaushal,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1989 1559
-
Federica Pisaneschi,Timothy H. Witney,Lisa Iddon,Eric O. Aboagye Med. Chem. Commun. 2013 4 1350
2843-17-6 (Bromopivalic Acid) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2843-17-6)3-Bromo-2,2-dimethylpropanoic acid

清らかである:99%
はかる:5g
価格 ($):351.0